![molecular formula C11H18ClN3O B2535162 3-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride CAS No. 1380300-28-6](/img/structure/B2535162.png)
3-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride
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Description
3-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride, also known as 3COP, is a synthetic compound that has been used in various scientific research applications. It is a derivative of piperidine and is composed of a cyclobutyl group, an oxadiazole ring, and a piperidine ring. 3COP has been used in a variety of research applications, such as the synthesis of pharmaceuticals, the study of biochemical and physiological effects, and the development of new drugs.
Scientific Research Applications
Synthesis and Utility as Precursors
Compounds containing the 1,2,4-oxadiazole and piperidine moieties have been extensively studied for their utility as precursors in the synthesis of complex heterocyclic structures. For example, 2-Arylhydrazononitriles have been utilized to synthesize 1,2,3-triazole amines, demonstrating the versatility of these compounds in generating a wide range of heterocyclic compounds with potential pharmaceutical applications (Al-Mousawi et al., 2007).
Antimicrobial Activity
Several derivatives of 1,2,4-oxadiazole, especially those incorporating piperidine or pyrrolidine rings, have been synthesized and found to exhibit strong antimicrobial activity. This suggests their potential as lead compounds in the development of new antimicrobial agents. A structure-activity relationship study indicated the importance of these moieties in enhancing antimicrobial effects (Krolenko et al., 2016).
Antifungal and Antimicrobial Agents
Novel 3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one condensed s-triazinyl piperazines and piperidines have been synthesized and evaluated for their antimicrobial activity. These compounds have shown noteworthy activity against a range of bacterial and fungal strains, highlighting their potential as novel antimicrobial agents (Patel et al., 2012).
Tuberculostatic Activity
Derivatives of 1,3,4-oxadiazole and 1,2,4-triazole have been synthesized and tested for their tuberculostatic activity. These studies provide valuable insights into the potential therapeutic applications of these compounds against tuberculosis (Foks et al., 2004).
Antibacterial Study
N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide have been synthesized and screened for their antibacterial activity. The study indicates moderate to significant antibacterial activity, showcasing the potential of these derivatives in antibacterial drug development (Khalid et al., 2016).
properties
IUPAC Name |
3-cyclobutyl-5-piperidin-3-yl-1,2,4-oxadiazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O.ClH/c1-3-8(4-1)10-13-11(15-14-10)9-5-2-6-12-7-9;/h8-9,12H,1-7H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHSDTZPAKWNOFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NOC(=N2)C3CCCNC3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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